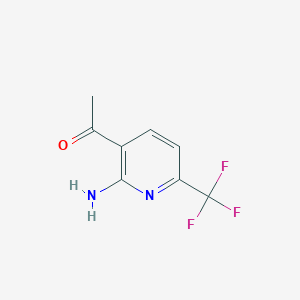

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone

Description

1-(2-Amino-6-(trifluoromethyl)pyridin-3-yl)ethanone is a pyridine derivative characterized by an amino group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with an acetyl substituent at the 3-position. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

944904-50-1 |

|---|---|

Molecular Formula |

C8H7F3N2O |

Molecular Weight |

204.15 g/mol |

IUPAC Name |

1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C8H7F3N2O/c1-4(14)5-2-3-6(8(9,10)11)13-7(5)12/h2-3H,1H3,(H2,12,13) |

InChI Key |

ZHPWFZDFWXGYJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in diethyl ether at -78°C, followed by the addition of N,N-dimethylaminoacetamide . This reaction yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone has been identified as a potential lead compound in the search for new therapeutic agents. Its structural characteristics allow it to interact with various biological targets.

- GPR119 Agonists : The compound has been explored for its role as a GPR119 agonist, which is significant in the treatment of metabolic disorders such as type 2 diabetes. GPR119 is a receptor that, when activated, enhances insulin secretion and reduces appetite .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone. It has undergone evaluation for its efficacy against various cancer cell lines.

- In Vitro Studies : The compound was tested against human tumor cells, demonstrating significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .

Neuroprotective Effects

Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: GPR119 Agonism

A study conducted on the synthesis of GPR119 agonists highlighted the effectiveness of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone derivatives in enhancing glucose-dependent insulin secretion in preclinical models. The results indicated that these compounds could lead to new treatments for type 2 diabetes by improving glycemic control without causing hypoglycemia .

Case Study 2: Anticancer Screening

In a screening program by the National Cancer Institute (NCI), derivatives of this compound were evaluated across a panel of cancer cell lines. The results showed promising activity against several types of cancer, with specific derivatives achieving over 50% inhibition at low micromolar concentrations . This positions the compound as a candidate for further development in cancer therapeutics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Outcomes/Findings |

|---|---|---|

| Medicinal Chemistry | GPR119 Agonist Development | Enhanced insulin secretion; potential diabetes treatment |

| Anticancer Activity | Evaluation against human tumor cells | Significant growth inhibition; potential anticancer agent |

| Neuroprotection | Potential use in Alzheimer's treatment | Modulation of neurotransmitter systems; reduction in neuroinflammation |

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The ethanone moiety may participate in covalent bonding with nucleophilic sites on target molecules .

Comparison with Similar Compounds

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 358780-14-0)

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9)

- Structural Differences: Chlorine replaces the 2-amino group; ethanone moiety includes three fluorine atoms.

- Properties : The chlorine atom increases electronegativity, enhancing reactivity in nucleophilic substitutions. The trifluoroethyl group may improve lipophilicity.

- Applications : Key intermediate in pesticide and pharmaceutical synthesis .

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)

- Structural Differences: Features 5,6-dichloro substituents instead of 2-amino and 6-CF₃.

- Properties : Dichloro substitution increases lipophilicity and electron-withdrawing effects, favoring applications in hydrophobic environments.

- Applications : Utilized in pesticide intermediates and organic electronics .

1-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone (CAS 1245915-41-6)

- Structural Differences: Combines 6-chloro and 5-CF₃ groups; lacks the 2-amino group.

- Properties : The chloro-CF₃ combination creates a sterically hindered and electron-deficient ring, altering regioselectivity in coupling reactions.

- Applications : Explored in medicinal chemistry for antiviral agents .

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]ethanone (CAS 1311279-36-3)

- Structural Differences: Contains a dimethylamino group at pyridine-6 and a phenyl ring substitution.

- Properties: The dimethylamino group is bulkier and more electron-donating than the primary amino group, increasing solubility but reducing metabolic stability.

- Applications : Investigated for kinase inhibition in cancer therapy .

Comparative Data Table

*Molecular weight calculated based on formula C₈H₇F₃N₂O.

Key Research Findings

- Electronic Effects: The 2-amino group in the target compound enhances electron density at the pyridine ring, contrasting with electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs .

- Biological Activity: Amino-substituted derivatives exhibit higher binding affinity to biological targets (e.g., enzymes) compared to halogenated analogs .

- Synthetic Utility: Chloro and CF₃ substituents improve stability in cross-coupling reactions, while amino groups facilitate functionalization via amidation .

Biological Activity

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone, also known by its PubChem CID 53402481, is a compound with significant potential in medicinal chemistry. Its structure features a trifluoromethyl group, which enhances biological activity by influencing the electronic properties and lipophilicity of the molecule. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C8H7F3N2O

- Molecular Weight : 204.15 g/mol

- IUPAC Name : 1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone

- SMILES Notation : CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N

Enzyme Inhibition

The trifluoromethyl group in 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can enhance the binding affinity to target enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar structures have been investigated for their ability to inhibit serine proteases like factor Xa, which plays a crucial role in coagulation pathways . This suggests that the compound may have anticoagulant properties worth exploring.

Synthesis

The synthesis of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl group via electrophilic substitution.

- Functionalization to introduce the ethanone moiety.

This synthetic approach is critical for producing derivatives that can be screened for biological activity.

Study on Antiproliferative Activity

A study evaluated various derivatives of pyridine compounds for their antiproliferative activity against cancer cell lines. The results indicated that the introduction of specific functional groups significantly enhanced activity. Although direct data on 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is scarce, related compounds demonstrated up to fourfold increases in potency when modifications were made to their structures .

Enzyme Inhibition Research

Research focusing on enzyme inhibitors has highlighted the potential of pyridine derivatives in therapeutic applications. For example, studies on related compounds showed effective inhibition of factor Xa with selectivity over other proteases, indicating a promising avenue for developing anticoagulants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.